molecular formula C13H24N2O B3853969 1-(4-cycloheptylpiperazin-1-yl)ethanone

1-(4-cycloheptylpiperazin-1-yl)ethanone

Cat. No.: B3853969
M. Wt: 224.34 g/mol
InChI Key: AZDAZOYKEXTYOY-UHFFFAOYSA-N
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Description

1-(4-Cycloheptylpiperazin-1-yl)ethanone is a piperazine derivative featuring a cycloheptyl substituent at the 4-position of the piperazine ring and an acetyl (ethanone) group attached to the nitrogen. Its structure combines a bulky, lipophilic cycloheptyl group with the polar ethanone moiety, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

1-(4-cycloheptylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-12(16)14-8-10-15(11-9-14)13-6-4-2-3-5-7-13/h13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDAZOYKEXTYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cycloheptylpiperazin-1-yl)ethanone typically involves the reaction of cycloheptylamine with piperazine under specific conditions. One common method includes the use of acylation reactions where the piperazine ring is acylated with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-cycloheptylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-cycloheptylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-cycloheptylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences and similarities between 1-(4-cycloheptylpiperazin-1-yl)ethanone and structurally related compounds.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Biological Activities References
This compound Cycloheptyl, ethanone C₁₃H₂₄N₂O 224.34 Not explicitly reported in evidence -
(4-Cyclohexylpiperazin-1-yl)(phenyl)methanone Cyclohexyl, benzoyl C₁₈H₂₄N₂O 284.40 Synthetic intermediate
1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone 4-Hydroxyphenyl, ethanone C₁₂H₁₆N₂O₂ 220.27 Life sciences research (e.g., receptor studies)
2-(4-Benzylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone Benzyl, tetrazolyl Varies Varies Antibacterial, antioxidant
1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone 2-Chloro-6-nitrophenyl, ethanone C₁₂H₁₄ClN₃O₃ 283.71 Potential enzyme inhibition (inferred)
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methylindol-3-yl)ethanone Benzhydryl, 5-methylindolyl C₂₉H₃₀N₄O 450.58 Acetylcholinesterase inhibition
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl, indolyl C₂₀H₂₁N₃O 319.40 Neuropharmacological applications

Structural Modifications and Pharmacological Implications

a) Substituent Effects on Lipophilicity and Bioavailability
  • Cycloheptyl vs.
  • Hydroxyphenyl vs. Halogenated Groups : The 4-hydroxyphenyl substituent () introduces polarity, favoring interactions with hydrophilic targets, while chloro- or nitro-substituted derivatives () may enhance electrophilic reactivity for enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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